

Physalin F: A Secosteroid's Multifaceted Role in Cellular Processes

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Compound of Interest

Compound Name: *Physalin F*

Cat. No.: *B10825217*

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Physalin F, a naturally occurring secosteroid isolated from plants of the *Physalis* genus, has garnered significant attention within the scientific community for its potent biological activities. [1][2] Classified as a withanolide, its unique 16,24-cyclo-13,14-seco-steroid structure contributes to a diverse range of cellular effects, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of **physalin F**'s role in key cellular processes, focusing on its anti-cancer and immunomodulatory properties. We will delve into the molecular mechanisms, summarize quantitative data, detail experimental protocols, and visualize the intricate signaling pathways influenced by this compelling natural compound.

Anti-Cancer Activity of Physalin F

Physalin F exhibits significant cytotoxic effects across a broad spectrum of cancer cell lines. Its anti-neoplastic activity is primarily attributed to the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that govern cell proliferation and survival.

Cytotoxicity and Apoptosis Induction

Physalin F has been shown to inhibit the viability of numerous cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC₅₀) values highlight its potent

cytotoxic nature.

Table 1: IC50 Values of **Physalin F** in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Reference |
|------------------------|------------------------------------|-------------|---------------------|
| CORL23 | Large Cell Lung Carcinoma | 0.4 - 1.92 | [3] |
| MCF-7 | Breast Cancer | 0.4 - 1.92 | [3] |
| 22Rv1 | Prostate Cancer | < 2.0 | [3] |
| 796-O | Kidney Cancer | < 2.0 | [3] |
| A-498 | Kidney Cancer | < 2.0 | [3] |
| ACHN | Kidney Cancer | < 2.0 | [3] |
| CEM | Leukemia | < 2.0 | [3] |
| C4-2B | Prostate Cancer | < 2.0 | [3] |
| HT1080 | Fibrosarcoma | 2.41 | [4] |
| HeLa | Cervical Cancer | < 2.0 | [3] |
| HCT-116 | Colorectal Cancer | < 2.0 | [3] |
| HL-60 | Promyelocytic Leukemia | < 2.0 | [3] |
| HuCCA-1 | Cholangiocarcinoma | < 2.0 | [3] |
| MOLT-3 | T-lymphoblastic Leukemia | < 2.0 | [3] |
| H460 | Non-small Cell Lung Cancer | 1.30 | [5] |
| H1975 | Non-small Cell Lung Cancer | 0.83 | [5] |
| H1650 | Non-small Cell Lung Cancer | 1.56 | [5] |
| PBMC (HTLV-1 infected) | Peripheral Blood Mononuclear Cells | 0.97 ± 0.11 | [6] |

The primary mechanism underlying the cytotoxicity of **physalin F** is the induction of apoptosis. This programmed cell death is initiated through both intrinsic and extrinsic pathways.[7] In human renal carcinoma cells, **physalin F** has been shown to induce apoptosis by generating reactive oxygen species (ROS).[8] This leads to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3, ultimately resulting in the cleavage of poly(ADP-ribose) polymerase (PARP).[8] Furthermore, in breast cancer cells, **physalin F** triggers apoptosis through the activation of caspase-3 and c-myc pathways.[9]

Cell Cycle Arrest

In addition to inducing apoptosis, **physalin F** can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. Studies have demonstrated that **physalin F** can cause G2/M phase cell cycle arrest in non-small cell lung cancer and renal carcinoma cells.[3][7] This is often associated with an increase in the expression of p53 and the cyclin-dependent kinase inhibitor p21.[3][9]

Immunomodulatory and Anti-inflammatory Effects

Physalin F possesses potent anti-inflammatory and immunomodulatory properties.[2] It has been shown to inhibit the proliferation of lymphocytes and reduce the production of various cytokines.[10]

Inhibition of Inflammatory Mediators

Physalin F can suppress the activation of nuclear factor-kappa B (NF- κ B), a key transcription factor that regulates the expression of pro-inflammatory genes.[8] By inhibiting NF- κ B, **physalin F** reduces the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF- α , IL-1 β , IL-6, and IL-12.[1] Interestingly, it has also been reported to increase the production of the anti-inflammatory cytokine IL-10.[1] In RAW 264.7 macrophages, **physalin F** has been observed to down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]

Immunosuppressive Activity

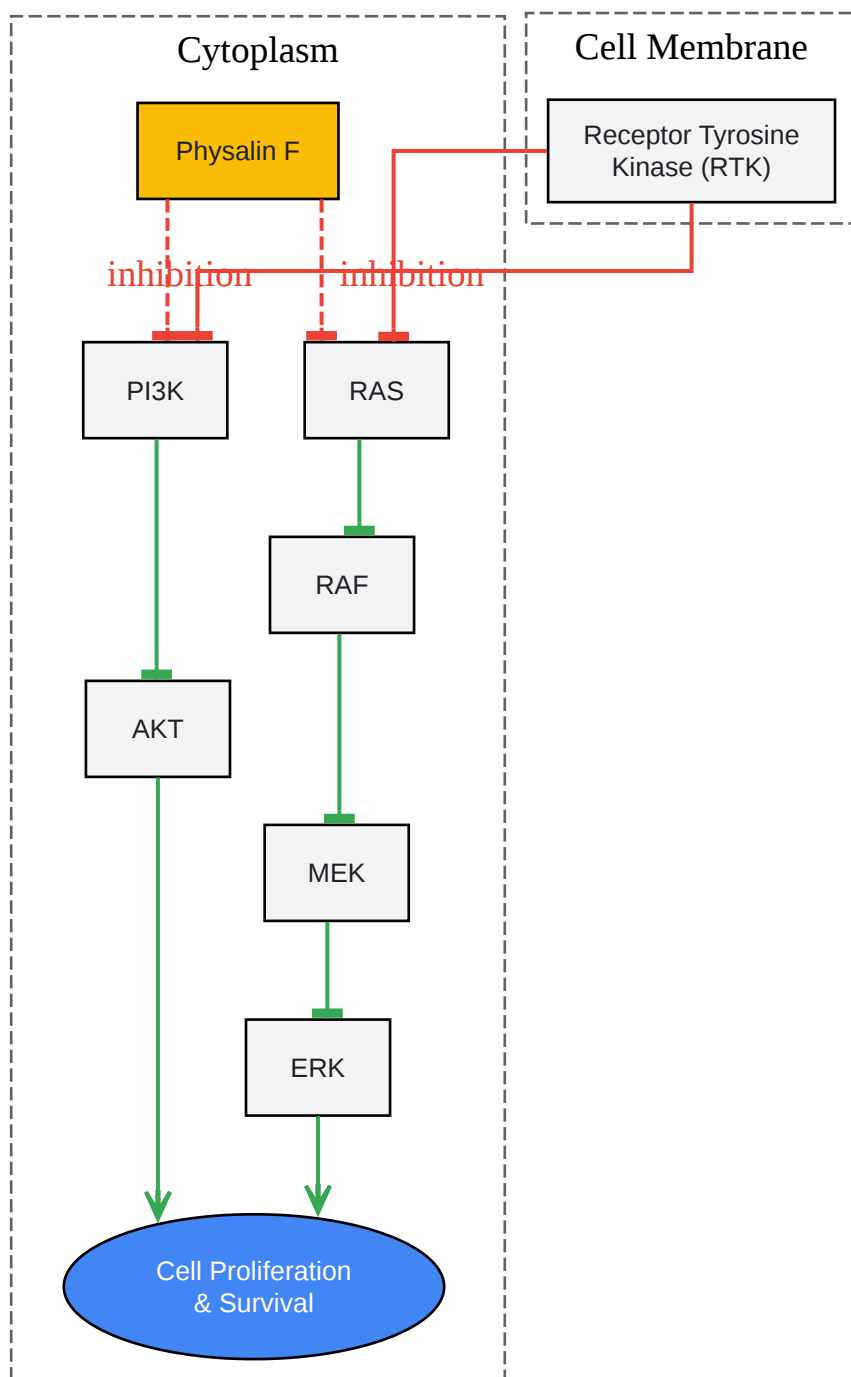
The immunosuppressive effects of **physalin F** are highlighted by its ability to inhibit lymphocyte proliferation in a concentration-dependent manner.[10] It also reduces the secretion of key cytokines involved in T-cell responses, including IL-2, IL-4, IL-10, and IFN- γ . [10] Furthermore, **physalin F** has demonstrated the ability to reduce calcineurin activity, a critical enzyme in T-cell activation.[10] In peripheral blood mononuclear cells (PBMCs) from patients with HTLV-1-associated myelopathy, **physalin F** induces apoptosis, leading to a decrease in spontaneous proliferation and cytokine production.[6]

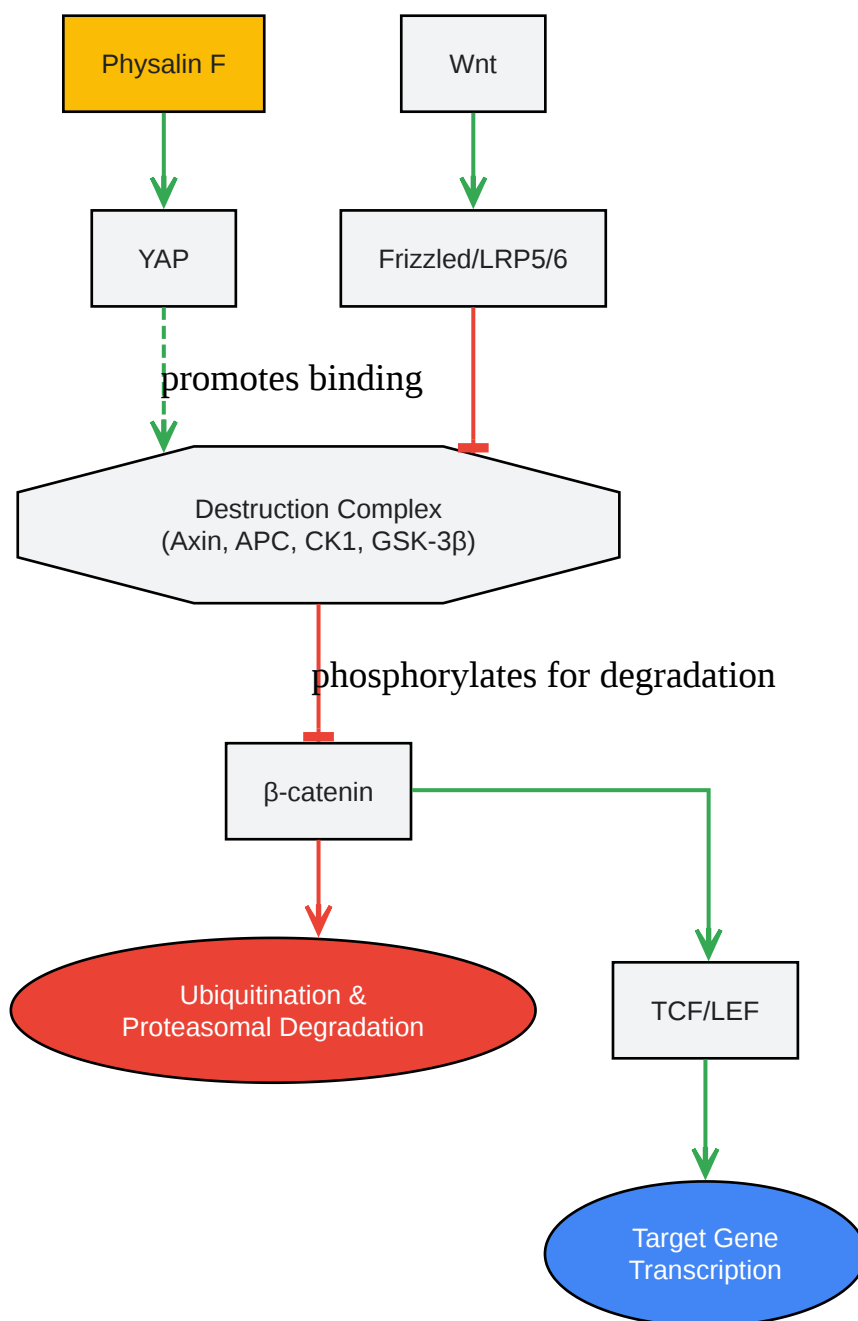
Key Signaling Pathways Modulated by Physalin F

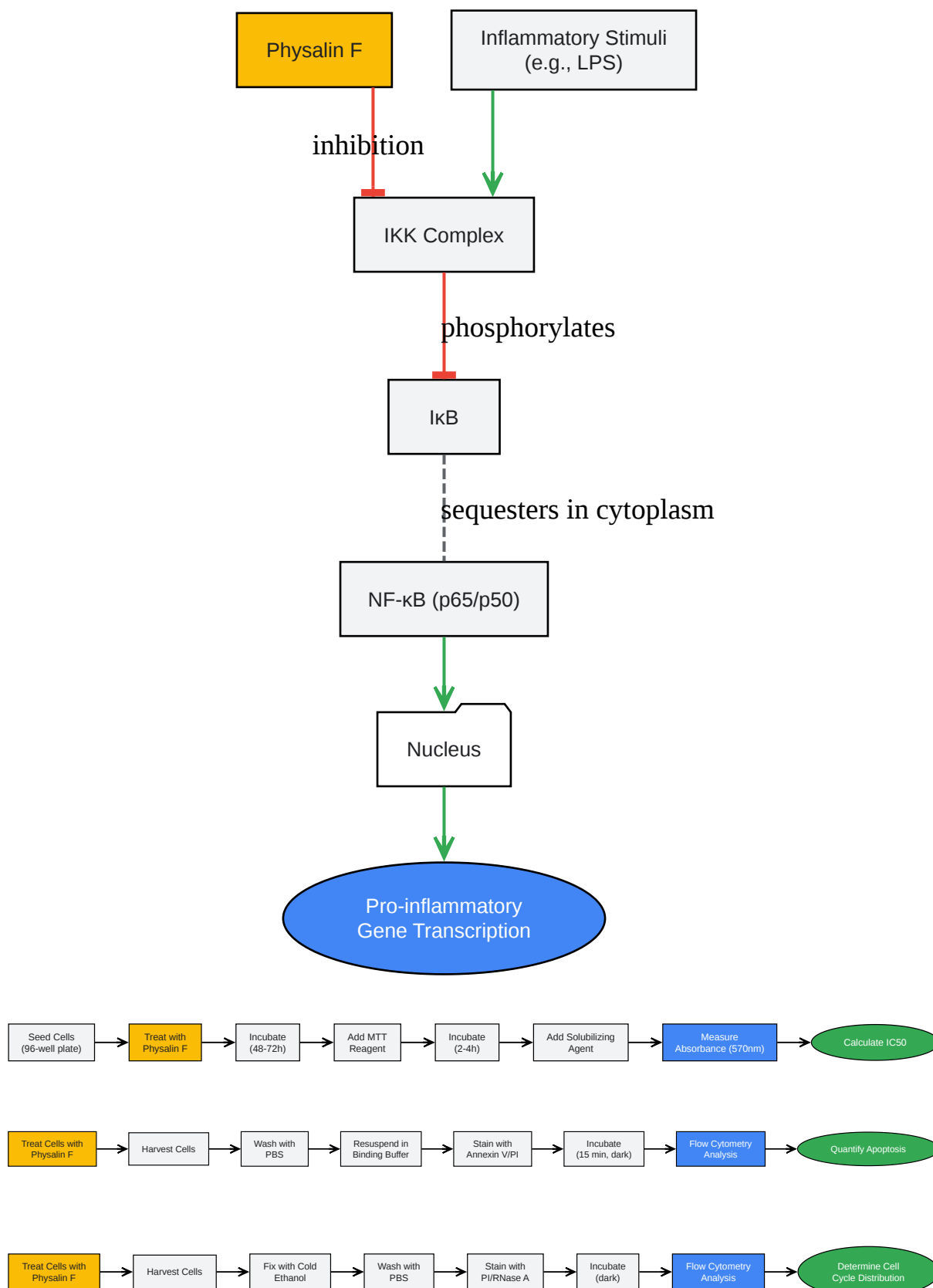
The diverse biological activities of **physalin F** are a consequence of its ability to modulate multiple intracellular signaling pathways.

PI3K/AKT and RAS/MAPK Signaling Pathways

In non-small cell lung cancer cells, **physalin F** has been shown to suppress cell growth by down-regulating the PI3K/AKT and RAS/MAPK signaling pathways.[7] It achieves this by decreasing the phosphorylation levels of both AKT and ERK.[11]







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